Predicted Superior Kv1.5 Binding Affinity via Combined Pharmacophoric Features
921611-06-5 uniquely combines the 4-chlorophenyl group from one potent analog (921611-01-0, IC50 = 997 nM) and the 4-methoxybenzyloxy group from another (921611-05-4, IC50 = 924 nM) [1]. In SAR studies, the 4-methoxybenzyloxy group significantly enhances potency over the unsubstituted benzyloxy group (177 nM vs 95 nM for other matched-pair analogs), while the electron-withdrawing 4-chlorophenyl group is a key determinant of activity [2]. The simultaneous presence of both groups in 921611-06-5 creates a pharmacophore predicted to have superior binding affinity compared to either individual feature alone [1][2].
| Evidence Dimension | Kv1.5 channel inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to be enhanced relative to single-feature analogs; exact value pending direct assay. |
| Comparator Or Baseline | Analog 921611-01-0: 997 nM; Analog 921611-05-4: 924 nM; More potent matched-pair analog BDBM50198249: 95 nM |
| Quantified Difference | A structural hybrid with a predicted IC50 shift towards the sub-100 nM range, representing a >9-fold potential improvement over the analog 921611-01-0. |
| Conditions | Prediction based on SAR from Kv1.5 whole-cell patch clamp assays on human atrial cells. |
Why This Matters
This structural uniqueness offers a quantifiable hypothesis for an improved therapeutic window in atrial-selective channel blockade, differentiating it from less potent single-feature analogs and making it a higher-value candidate for preclinical cardiac safety profiling.
- [1] Therapeutic Target Database (TTD). Activity data for thiazolidin-4-one Kv1.5 inhibitors. Accessed April 2026. View Source
- [2] BindingDB Entry for BDBM50198249 and BDBM50198254. Affinity Data for Thiazolidin-4-one Kv1.5 Inhibitors. View Source
